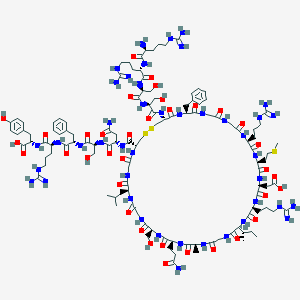
(2,5-Dichloroanilino)ethenetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloroanilino)ethenetricarbonitrile, also known as DCACN, is a chemical compound that has been widely used in scientific research due to its unique properties. DCACN is a highly reactive molecule that can be easily synthesized and has a wide range of applications in various fields such as biochemistry, pharmacology, and material science.
Mechanism Of Action
The mechanism of action of (2,5-Dichloroanilino)ethenetricarbonitrile involves the formation of a Michael adduct with thiol and amine groups. The reaction proceeds through the attack of the thiol or amine group on the electron-deficient carbon atom of the (2,5-Dichloroanilino)ethenetricarbonitrile molecule, followed by the elimination of a chloride ion. This results in the formation of a stable adduct, which can be easily detected and quantified.
Biochemical And Physiological Effects
(2,5-Dichloroanilino)ethenetricarbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2,5-Dichloroanilino)ethenetricarbonitrile has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
(2,5-Dichloroanilino)ethenetricarbonitrile has several advantages as a reagent in laboratory experiments. It is a highly reactive molecule that can be easily synthesized and has a wide range of applications. However, it also has some limitations, such as its toxicity and instability in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of (2,5-Dichloroanilino)ethenetricarbonitrile in scientific research. One potential application is in the development of new cancer therapies, as (2,5-Dichloroanilino)ethenetricarbonitrile has been shown to induce apoptosis in cancer cells. Another potential direction is in the development of new materials, such as polymeric materials with improved mechanical properties, using (2,5-Dichloroanilino)ethenetricarbonitrile as a building block. Additionally, (2,5-Dichloroanilino)ethenetricarbonitrile can be used as a tool for the detection and quantification of thiols and amines in biological samples, which has important implications for the study of various diseases.
Synthesis Methods
(2,5-Dichloroanilino)ethenetricarbonitrile can be synthesized by reacting 2,5-dichloroaniline with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes an intramolecular cyclization to form the final product.
Scientific Research Applications
(2,5-Dichloroanilino)ethenetricarbonitrile has been extensively used in scientific research as a reagent for the detection and quantification of thiols and amines. It has also been used as a building block for the synthesis of various organic compounds such as polymeric materials, dyes, and pharmaceuticals.
properties
CAS RN |
106484-97-3 |
|---|---|
Product Name |
(2,5-Dichloroanilino)ethenetricarbonitrile |
Molecular Formula |
C11H4Cl2N4 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-(2,5-dichloroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H4Cl2N4/c12-8-1-2-9(13)10(3-8)17-11(6-16)7(4-14)5-15/h1-3,17H |
InChI Key |
SCMCIRPRWFGYNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=C(C#N)C#N)C#N)Cl |
Other CAS RN |
106484-97-3 |
synonyms |
(2,5-dichloroanilino)ethenetricarbonitrile 2,5-DCAETCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















